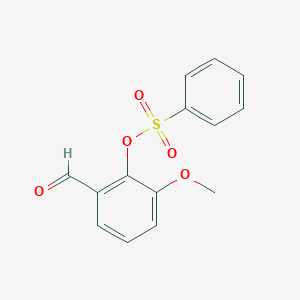

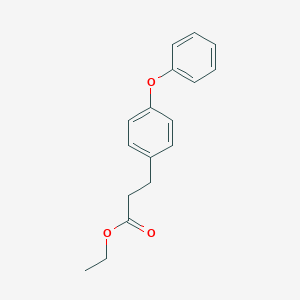

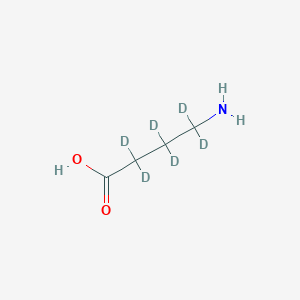

2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoacetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrazole derivatives, including compounds similar to 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoacetic acid, typically involves the condensation of malon (2-methoxy-5-methyl) anilic acid hydrazide with various substituted phenyl benzeneazo acetyl acetone in the presence of glacial acetic acid as a medium. This process yields novel substituted pyrazoles characterized by spectral studies and elemental analysis (Pareek, Joseph, & Seth, 2010).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often elucidated using X-ray crystallography, which reveals the orientation of pyrazole rings with respect to the phenyl plane and the stabilization of these structures through weak intermolecular interactions, such as hydrogen bonding (Foces-Foces, Fernández-castaño, Claramunt, Escolástico, & Elguero, 1996).

Chemical Reactions and Properties

Pyrazole compounds, including 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoacetic acid, undergo various chemical reactions, such as cyclocondensation, hydrolysis, and condensation, to form a range of derivatives with distinct chemical properties. These reactions are instrumental in modifying the compound's chemical structure for specific applications (Al-Smaisim, 2012).

Physical Properties Analysis

The physical properties of pyrazole derivatives are characterized by their crystalline forms, as determined by X-ray analysis. This analysis provides insights into the compound's stability, conformational isomerism, and the intermolecular interactions that influence these properties (Kumarasinghe, Hruby, & Nichol, 2009).

Chemical Properties Analysis

The chemical properties of pyrazole derivatives are significantly influenced by their molecular structure, which dictates their reactivity and interactions with various chemical agents. Studies involving the synthesis, characterization, and reaction mechanisms of these compounds provide valuable information on their chemical behavior and potential applications (Ivonin, Rusanov, & Volochnyuk, 2020).

科学的研究の応用

Synthesis of Complex Molecules :

- Researchers have developed methodologies for synthesizing 4-phenyl-1H-pyrazoles, which are structurally similar to 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoacetic acid. These pyrazoles have potential as asymmetric imine ligands and for generating mixed metal polynuclear complexes (Olguín & Brooker, 2011).

- Another study focuses on the efficient preparation of N-substituted 2-(pyrazol-4-yl)ethanols and their oxidation to 2-(pyrazol-4-yl)-2-oxoacetic acids, demonstrating the versatility of pyrazole derivatives in synthetic chemistry (Ivonin, Rusanov, & Volochnyuk, 2020).

Development of New Ligands and Metal Complexes :

- Research has been conducted on synthesizing new 3,5-dimethylpyrazolic hybrid ligands for palladium(II) complexes. These ligands are related in structure to 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoacetic acid and have applications in creating monomeric and dimeric complexes (Guerrero et al., 2008).

Biological Activity and Potential Therapeutic Applications :

- A study reports the synthesis of a diastereoselective compound structurally related to 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoacetic acid, which is a potential therapeutic agent for treating Idiopathic Pulmonary Fibrosis and is undergoing clinical trials (Anderson et al., 2016).

- Another study focuses on the synthesis and anticancer activity of heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole, illustrating the potential of pyrazole derivatives in developing anticancer agents (Metwally, Abdelrazek, & Eldaly, 2016).

特性

IUPAC Name |

2-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2-oxoacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c1-8-11(12(16)13(17)18)9(2)15(14-8)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDHVYDRRHVZGNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=C2)C)C(=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoacetic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzaldehyde, 3-methoxy-6-nitro-2-[(phenylsulfonyl)oxy]-](/img/structure/B31719.png)